molecular formula C8H7ClN2 B155357 2-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 1849-02-1

2-chloro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B155357
CAS No.: 1849-02-1
M. Wt: 166.61 g/mol
InChI Key: UXZYKSFMGDWHGJ-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-benzo[d]imidazole (CMB) is a heterocyclic organic compound that is a member of the imidazole family. It is an aromatic compound with a molecular formula of C7H6ClN3. It has a wide range of applications in the fields of pharmaceuticals, agrochemicals, dyes, and other organic synthesis. CMB is also a key intermediate in the synthesis of a variety of drugs and chemicals.

Scientific Research Applications

Anticancer Activity

2-Chloro-1-methyl-1H-benzo[d]imidazole and its derivatives exhibit promising anticancer activity. For instance, derivatives synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and PC12 (Nofal et al., 2014), and cervical cancer (HeLa) cell lines (Tomorowicz et al., 2020). Similarly, benzimidazoles bearing an oxadiazole nucleus showed notable anticancer effects in vitro (Rashid et al., 2012).

Quantum Chemical Studies

The compound has been studied for its molecular geometry, vibrational frequencies, and NMR chemical shift values. Quantum chemical methods, including Hartree-Fock and density functional theory, have been employed to compare these properties with experimental data (Özdemir et al., 2011).

Corrosion Inhibition

Benzimidazole derivatives, including those with this compound, have been evaluated for their role in corrosion inhibition. Studies have shown their effectiveness in protecting materials like N80 steel in acidic environments, with high corrosion inhibition efficiency (Yadav et al., 2016).

Antioxidant Activities

Novel derivatives of this compound have shown significant antioxidant properties. These compounds exhibited substantial inhibition in lipid peroxidation levels and ethoxyresorufin O-deethylase (EROD) activity in vitro (Alp et al., 2015).

Anti-Tubercular Agents

Derivatives of this compound have been synthesized and evaluated for their tuberculostatic activity. Some derivatives demonstrated high activity against Mycobacterium tuberculosis strains, indicating their potential as anti-tubercular agents (Gobis et al., 2015).

Antimicrobial Activity

Studies on novel benzimidazole derivatives, including those derived from this compound, have highlighted their potential as antimicrobial agents. These compounds have been tested for their effectiveness against various bacterial and fungal strains, exhibiting promising results (Shruthi et al., 2016).

Ferroelectric and Antiferroelectric Properties

This compound and related compounds have been explored for their potential in ferroelectric and antiferroelectric applications. These studies focus on the electrical properties and stability of these compounds at room temperature, indicating their potential use in electronic devices (Horiuchi et al., 2012).

Safety and Hazards

The safety information for “2-chloro-1-methyl-1H-benzo[d]imidazole” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Properties

IUPAC Name

2-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZYKSFMGDWHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349811
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-02-1
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methyl-1H-1,3-benzodiazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-1H-benzo[d]imidazole (3.0019 g, 19.67 mmol, Sigma-Aldrich Chemical Company, Inc.) in 2.5 M sodium hydroxide solution (19.67 ml, 49.2 mmol, J. T. Baker) at 0° C. was added dimethyl sulfate (3.01 ml, 31.5 mmol, Riedel de Haen AG) dropwise. The reaction was allowed to stir for 1½ h. White precipitate was noted to form. The white precipitate was filtered, washed with water, and dried to give the title compound. LCMS showed product peak at 1.47 min (m+1=167.0). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.80 (s, 3 H) 7.21-7.28 (m, 1 H) 7.28-7.35 (m, 1 H) 7.59 (d, J=3.72 Hz, 1 H) 7.61 (d, J=3.72 Hz, 1 H)
Quantity
3.0019 g
Type
reactant
Reaction Step One
Quantity
19.67 mL
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-1H-benzimidazole (5.03 g, 33.0 mmol) in anhydrous DMF (33 mL) at 0° C. was added portion-wise 95% NaH (871 mg, 36.3 mmol). The ice bath was removed and the resulting mixture was stirred at room temperature for 1 h. Iodomethane (4.68 g, 33.0 mmol) was added and the resulting mixture was stirred at room temperature overnight. The resulting mixture was then diluted with water, and the resulting precipitate was collected by filtration and purified by recrystallization from hexane to yield 2-chloro-1-methyl-1H-benzimidazole. MS 167 (M+1)+
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium hydride (contained by 60%, 0.288 g) was suspended in DMF (10 mL), and 2-chlorobenzimidazole (1 g) was added thereto. The mixture was stirred at room temperature for 30 min and methyl iodide (0.61 mL) was added thereto. After stirring at room temperature for 1 hr, water was added to the reaction mixture. The mixture was extracted with ethyl acetate, and the extract was washed with brine and concentrated under reduced pressure to give 2-chloro-1-methylbenzimidazole (0.928 g) as a white powder.
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

According to the procedure D. Harrison, et al., J. Chem. Soc., 2930, 1963, to a cooled (5° C.), stirred solution of 2-chlorobenzimidazole (26.1 g, 0.171 mol) in DMF (125 mL) was added NaH (60% dispersion in mineral oil; 7.2 g, 0.180 mol) in several portions. After 30 minutes MeI (25.5 g, 0.180 mol) was added. The cooling bath was removed and stirring was continued for 30 minutes. The mixture was recooled, H2O (200 mL) was added, and the resulting precipitate was collected by filtration to give 20.2 g (71%) of product as an off-white solid m.p. 107°-109° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25.5 g
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do substituents on the benzene ring of 2-chloro-1-methylbenzimidazole affect its NMR spectra?

A: Studies using 1H NMR spectroscopy show that the chemical shifts of both the benzene ring protons and the N-methyl protons in 2-chloro-1-methylbenzimidazole are sensitive to the electronic nature of substituents on the benzene ring. [] This suggests that conjugation effects exist between the substituents and the nitrogen atoms within the heterocyclic ring. Furthermore, analysis of proton-proton coupling constants reveals that additive substituent effects are at play when strong mesomeric interactions between the substituents and the heterocyclic ring are absent. []

Q2: What insights did computational chemistry provide into the electronic structure of 2-chloro-1-methylbenzimidazole?

A: Researchers used computational methods to calculate charge densities for both sigma (σ) and pi (π) electrons in 2-chloro-1-methylbenzimidazole. [] By correlating these calculated charges with the observed chemical shifts from NMR experiments, they found that substituents on the benzene ring can influence the electronic environment of the heterocyclic ring through both the π-system and the σ-skeleton.

Q3: Has 2-chloro-1-methylbenzimidazole been used as a building block for synthesizing other compounds?

A: Yes, 2-chloro-1-methylbenzimidazole serves as a versatile starting material in organic synthesis. For example, it reacts with various phenols to produce the corresponding aryl ether derivatives, which have shown potential anti-inflammatory activity. [] In another study, reacting 2-chloro-1-methylbenzimidazole with sodium hydroselenide yielded 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, a compound with a planar structure stabilized by a conjugated bond system. []

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